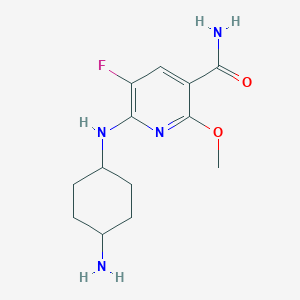
ROCK inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROCK inhibitor 3 is a synthetic organic compound that selectively inhibits the activity of Rho-associated protein kinases 1 and 2 (ROCK1 and ROCK2). These kinases are involved in various cellular processes, including the regulation of the actin cytoskeleton, cell migration, proliferation, and apoptosis. ROCK inhibitors have gained significant attention in scientific research due to their potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ROCK inhibitor 3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity. This step often involves reactions such as halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, and distillation to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and minimize by-products.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Implementing large-scale purification techniques such as continuous chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ROCK inhibitor 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or replace substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity and selectivity.
Scientific Research Applications
ROCK inhibitor 3 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of ROCK1 and ROCK2 in tumor growth, metastasis, and resistance to therapy.
Cardiovascular Diseases: The compound is investigated for its ability to regulate vascular tone and reduce blood pressure.
Neurological Disorders: This compound is studied for its neuroprotective effects and potential in treating conditions such as stroke and neurodegenerative diseases.
Cell Biology: The compound is used to study cytoskeletal dynamics, cell adhesion, and motility.
Mechanism of Action
ROCK inhibitor 3 exerts its effects by selectively inhibiting the activity of ROCK1 and ROCK2. These kinases are activated by the small GTPase RhoA and play a crucial role in regulating the actin cytoskeleton. The inhibition of ROCK1 and ROCK2 leads to:
Reduced Phosphorylation of Myosin Light Chain: This decreases actomyosin contractility, leading to reduced cell migration and invasion.
Inhibition of LIM Kinases: This prevents the phosphorylation of cofilin, resulting in the stabilization of actin filaments and inhibition of cell motility.
Modulation of Cell Adhesion: This compound affects focal adhesion dynamics, leading to changes in cell adhesion and spreading.
Comparison with Similar Compounds
ROCK inhibitor 3 is compared with other ROCK inhibitors such as:
Fasudil: A well-known ROCK inhibitor used in the treatment of cerebral vasospasm and cardiovascular diseases.
Y-27632: Another commonly used ROCK inhibitor in cell biology research.
Netarsudil: A newer ROCK inhibitor used in the treatment of glaucoma.
These comparisons highlight the unique properties of this compound, including its selectivity, potency, and potential therapeutic applications.
Properties
Molecular Formula |
C13H19FN4O2 |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
6-[(4-aminocyclohexyl)amino]-5-fluoro-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H19FN4O2/c1-20-13-9(11(16)19)6-10(14)12(18-13)17-8-4-2-7(15)3-5-8/h6-8H,2-5,15H2,1H3,(H2,16,19)(H,17,18) |
InChI Key |
IMZIJLMIOSQRGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1C(=O)N)F)NC2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6S,8R,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775333.png)
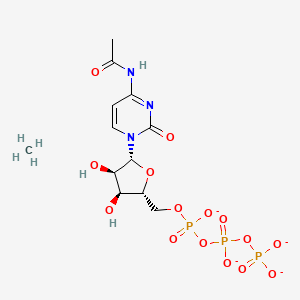

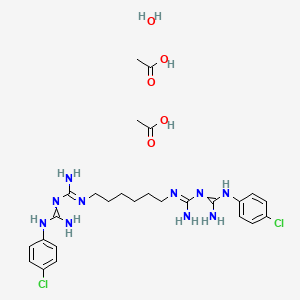
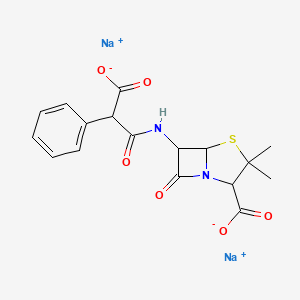
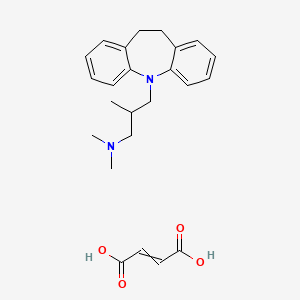
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775389.png)
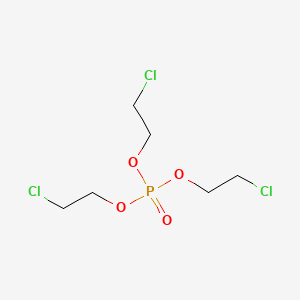

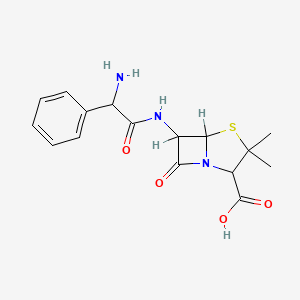
![[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid](/img/structure/B10775411.png)
![(3R,4S,5S,6R)-2-[[(2R,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775416.png)
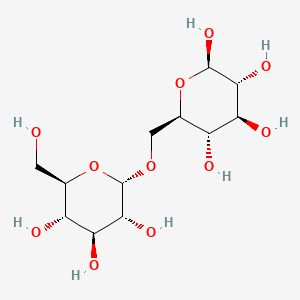
![7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B10775428.png)
